molecular formula C7H9NO2 B12316197 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one

Katalognummer: B12316197
Molekulargewicht: 139.15 g/mol
InChI-Schlüssel: ULZXCKHWVWXNAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The compound’s structure features a five-membered ring containing both oxygen and nitrogen atoms, with a but-3-yn-2-yl substituent at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction of 3-amino-1-butyne with ethyl chloroformate under basic conditions can yield the desired oxazolidinone.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(But-3-yn-2-yl)-1,3-oxazolidin-2-one is unique due to its specific structure, which combines the oxazolidinone ring with a but-3-yn-2-yl substituent. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C7H9NO2

Molekulargewicht

139.15 g/mol

IUPAC-Name

3-but-3-yn-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H9NO2/c1-3-6(2)8-4-5-10-7(8)9/h1,6H,4-5H2,2H3

InChI-Schlüssel

ULZXCKHWVWXNAL-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)N1CCOC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.